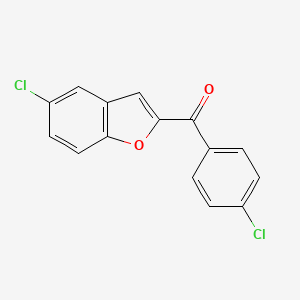

(5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone

Description

(5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone is a diaryl methanone compound featuring a benzofuran moiety substituted with a chlorine atom at the 5-position and a 4-chlorophenyl ketone group at the 2-position. The dual chlorine substitution in this compound enhances its electrophilicity and may influence its reactivity, solubility, and intermolecular interactions in crystalline states. Its structural analogs often differ in substituent positions (e.g., methoxy, methyl, or sulfinyl groups), which modulate physicochemical and biological properties.

Properties

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O2/c16-11-3-1-9(2-4-11)15(18)14-8-10-7-12(17)5-6-13(10)19-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFXULOAHUQWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(O2)C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final benzofuran product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives or other reduced forms.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroxy derivatives or other reduced forms.

Substitution: Halogenated or nitrated benzofuran derivatives

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of benzofuran, including (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone, exhibit significant anticancer activity. A study demonstrated that similar benzofuran derivatives were effective against various cancer cell lines, with IC50 values indicating potent cytotoxic effects:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 18 | A549 (Lung Cancer) | 2 - 10 |

| Compound 7c | EAC (Erlich Ascites Carcinoma) | High cytotoxicity |

The presence of halogen substituents on the phenyl ring enhances the cytotoxic properties by improving interactions with biological targets involved in cancer progression .

Modulators of Sphingosine-1-phosphate Receptors

(5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone has been investigated for its potential as a modulator of sphingosine-1-phosphate receptors (S1P). These receptors play a pivotal role in various physiological processes, including immune responses and vascular integrity. The modulation of these receptors may lead to novel treatments for autoimmune diseases and cancer .

Neuroprotective Effects

Emerging research suggests that benzofuran derivatives may also possess neuroprotective properties. Studies have indicated that certain compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Case Studies

Several case studies highlight the effectiveness of (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone in preclinical settings:

- Case Study 1 : A study involving murine models demonstrated significant tumor regression when treated with a related benzofuran compound, showcasing its potential for clinical development in oncology.

- Case Study 2 : In vitro assays indicated that compounds with similar structures induced apoptosis in glioblastoma cells, suggesting a pathway for further exploration in brain cancer therapies.

Mechanism of Action

The mechanism of action of (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Table 1: Structural analogs and substituent variations

Key Observations :

- Chlorine vs. Methoxy Groups : Chlorine substituents (electron-withdrawing) reduce electron density at the benzofuran ring, increasing susceptibility to nucleophilic attack. Methoxy groups (electron-donating) improve solubility but may lower reactivity .

- Sulfinyl and Fluorine Substituents : Sulfinyl groups in analogs like 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran introduce stereochemical complexity, affecting biological activity . Fluorine substitution on the phenyl ring enhances lipophilicity and metabolic stability .

Crystallographic and Intermolecular Interactions

Table 2: Crystal structure comparisons

Key Observations :

Biological Activity

(5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. The structure of this compound suggests it may interact with biological systems in ways that could inhibit cancer cell proliferation and induce apoptosis. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C15H11ClO

- Molecular Weight : 256.70 g/mol

The structure features a benzofuran moiety substituted with chlorine and a phenyl group, which may enhance its biological activity through various mechanisms.

Research indicates that compounds similar to (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone exhibit their biological effects primarily through:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the AKT and PLK1 pathways. For instance, a study demonstrated that a related benzofuran derivative inhibited PLK1 with an IC50 value of 16.4 μM, leading to reduced cell proliferation in lung adenocarcinoma cells .

- Induction of Apoptosis : The presence of specific substituents on the benzofuran structure can enhance pro-apoptotic signaling. Compounds with halogen substitutions have been noted for their increased cytotoxicity against various cancer cell lines .

- Modulation of Hypoxia-Inducible Factors : Some derivatives have been designed to inhibit hypoxia-inducible factors (HIFs), which play a crucial role in tumor growth under low oxygen conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone and its analogs:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (lung adenocarcinoma) | 16.4 | PLK1 inhibition |

| Compound B | MCF-10A (non-tumorigenic) | >50 | Non-cytotoxic |

| Compound C | HCT116 (colon cancer) | 10.5 | Apoptosis induction |

| (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone | MDA-MB-231 (breast cancer) | TBD | TBD |

Case Study 1: Anticancer Efficacy

In a study evaluating various benzofuran derivatives, including those with chlorinated phenyl groups, it was found that certain compounds exhibited significant anticancer activity against MDA-MB-231 breast cancer cells. The presence of chlorine at the para position was particularly noted to enhance cytotoxicity due to improved hydrophobic interactions with cellular targets .

Case Study 2: Structure-Activity Relationship

A comprehensive analysis of structure-activity relationships (SAR) revealed that modifications on the benzofuran scaffold significantly influenced biological activity. For example, compounds with additional electron-withdrawing groups showed enhanced binding affinity to target proteins involved in cancer cell survival pathways .

Q & A

Q. What are the recommended synthetic routes for (5-Chlorobenzofuran-2-yl)(4-chlorophenyl)methanone, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

- Friedel-Crafts Acylation : Reacting 5-chlorobenzofuran with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Stepwise Functionalization : Chlorination of benzofuran precursors followed by ketone coupling, as seen in analogous benzofuran-thiophene hybrids .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Key Optimization Parameters :

Q. How can NMR and X-ray crystallography be utilized to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). For example:

- X-ray Crystallography : Single crystals grown via slow evaporation (e.g., in ethanol) confirm molecular geometry. Key metrics include:

- Bond angles: Benzofuran-Cl and ketone torsion angles (e.g., 120–125°) .

- R-factor: <0.05 ensures high data reliability .

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Methodological Answer: Discrepancies often arise from:

- Assay Variability : Use standardized protocols (e.g., MIC for antimicrobial activity ).

- Structural Confounders : Confirm purity (>98%) via HPLC to exclude impurities affecting bioactivity .

- Mechanistic Studies : Employ molecular docking to validate target interactions (e.g., viral protease inhibition ).

Q. What strategies improve yield in multi-step synthesis?

Methodological Answer:

- Intermediate Trapping : Quench reactive intermediates (e.g., Grignard reagents) to prevent side reactions .

- Flow Chemistry : Continuous reactors enhance mixing and thermal control, reducing degradation .

- DoE (Design of Experiments) : Optimize parameters like stoichiometry and pH using response surface methodology .

Q. How do substituents (e.g., Cl, benzofuran) influence chemical reactivity?

Methodological Answer:

- Electrophilic Substitution : Chlorine deactivates the benzofuran ring, directing reactions to the 4-chlorophenyl group .

- Reduction Sensitivity : The ketone group is reducible to alcohol via NaBH₄/CeCl₃, but Cl substituents slow reaction kinetics .

- Cross-Coupling Potential : Suzuki-Miyaura coupling feasible at the benzofuran 3-position with Pd catalysts .

Q. What methodologies elucidate the pharmacological mechanism of action?

Methodological Answer:

- In Silico Screening : Molecular dynamics simulations predict binding to viral proteases or kinase targets .

- Enzyme Assays : Measure IC₅₀ values using fluorescence-based substrates (e.g., HIV-1 protease ).

- Metabolomics : Track metabolic perturbations in treated cell lines via LC-MS to identify pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.